

# Nky80: A Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: Nky80

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An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of the Adenylyl Cyclase Inhibitor **Nky80**.

This technical guide provides a comprehensive overview of the chemical and biological properties of **Nky80**, a quinazolinone derivative identified as a potent inhibitor of adenylyl cyclase (AC). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the cyclic AMP (cAMP) signaling pathway.

## Chemical Structure and Properties

**Nky80**, with the IUPAC name 2-amino-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one, is a synthetic organic compound.<sup>[1]</sup> Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>11</sub> N <sub>3</sub> O <sub>2</sub>	[2]
Molecular Weight	229.23 g/mol	[2]
CAS Number	299442-43-6	[2]
Appearance	Lyophilized powder	[3]
Solubility	Soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM with gentle warming)	[4]
Purity	≥98% (HPLC)	[2]
Storage	Store at +4°C	[4]

Synonyms: NKY 80, NKY-80, Adenylyl cyclase type V Inhibitor[1]

## Biological Activity and Mechanism of Action

**Nky80** is a cell-permeable, non-nucleoside compound that functions as a potent and selective inhibitor of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cAMP.[3] This inhibition is non-competitive with respect to ATP and forskolin, a known activator of adenylyl cyclase.[3]

The primary molecular target of **Nky80** is adenylyl cyclase, with notable selectivity for specific isoforms. It exhibits a significantly higher affinity for AC5 and AC6 over other isoforms.[3] The inhibitory concentrations (IC<sub>50</sub>) for various adenylyl cyclase isoforms are detailed in the table below, highlighting its selectivity profile.

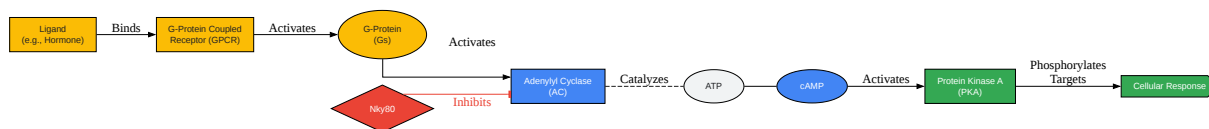
Adenylyl Cyclase Isoform	IC <sub>50</sub> Value
Type V (AC5)	8.3 μM
Type VI (AC6)	Close to AC5
Type III (AC3)	132 μM
Type II (AC2)	1.7 mM

Data compiled from multiple sources.[2][3][4]

The inhibition of adenylyl cyclase by **Nky80** leads to a reduction in intracellular cAMP levels. This modulation of the cAMP signaling pathway underlies its observed biological effects. For instance, in a rat model of Parkinson's disease, **Nky80** was shown to block the increase in both GABA release and cAMP production.[3]

## Adenylyl Cyclase Signaling Pathway

The following diagram illustrates the canonical adenylyl cyclase signaling pathway and the point of intervention for **Nky80**.



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Adenylyl Cyclase Signaling Pathway and **Nky80** Inhibition.

## Experimental Protocols

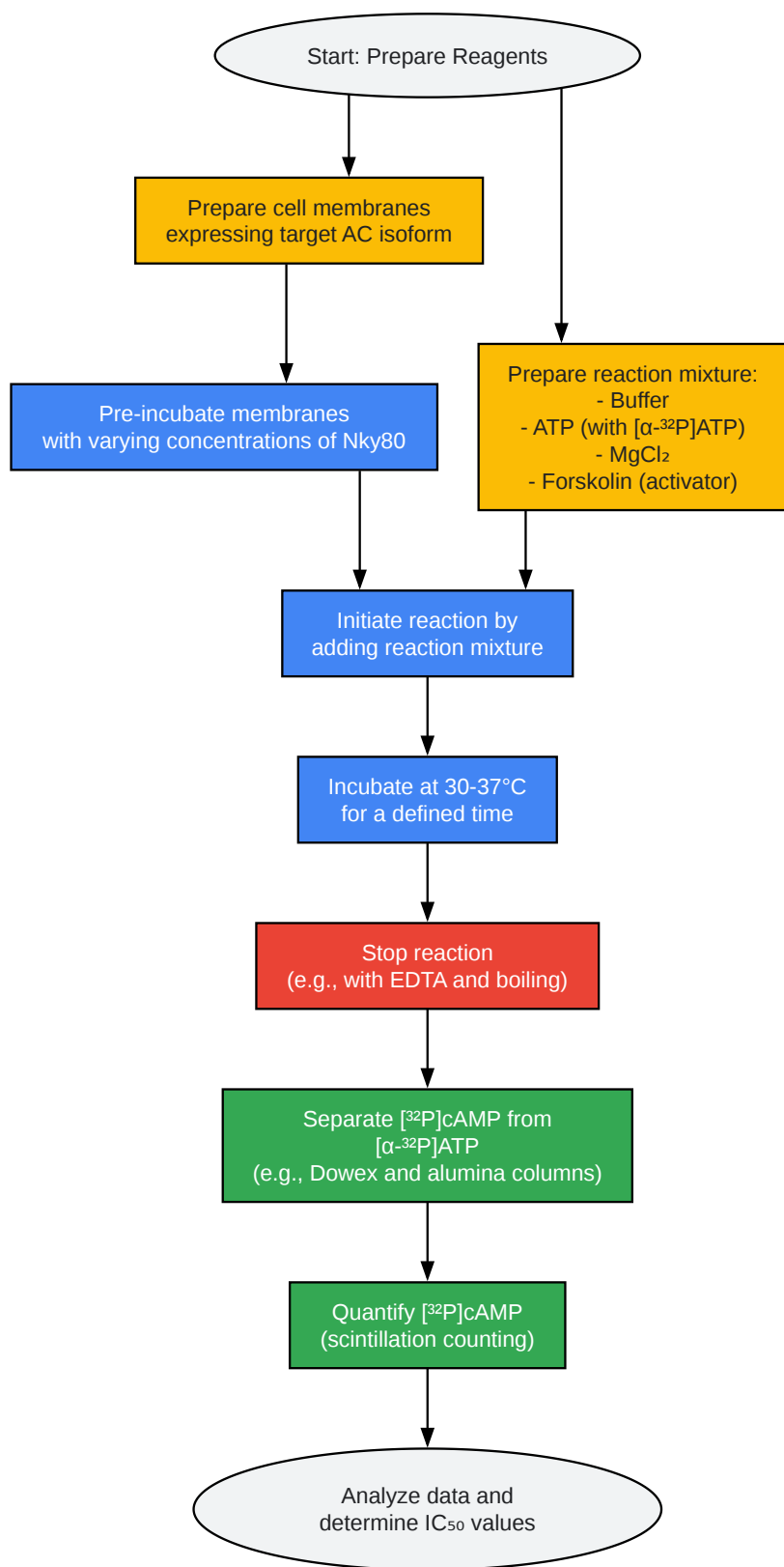
### Synthesis of Nky80

Detailed experimental protocols for the chemical synthesis of 2-amino-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one (**Nky80**) are not readily available in the public domain based on the conducted searches. The compound is described as a "synthetic organic" molecule.[1] For research purposes, **Nky80** is commercially available from various suppliers.

### Adenylyl Cyclase Inhibition Assay (General Protocol)

While a specific, detailed protocol for testing **Nky80**'s inhibitory activity has not been found, a general methodology for an in vitro adenylyl cyclase activity assay is described below. This

protocol is based on commonly used methods and should be optimized for specific experimental conditions.



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General workflow for an in vitro adenylyl cyclase inhibition assay.

## Pharmacokinetic Properties

There is currently no publicly available information regarding the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of **Nky80**. Further studies are required to elucidate its in vivo behavior, which is crucial for evaluating its potential as a therapeutic agent.

## Summary and Future Directions

**Nky80** is a valuable research tool for investigating the roles of specific adenylyl cyclase isoforms in various physiological and pathological processes. Its selectivity for AC5 and AC6 makes it a more targeted inhibitor compared to broad-spectrum AC inhibitors.

For drug development professionals, **Nky80** represents a lead compound that could be further optimized to improve its potency, selectivity, and pharmacokinetic profile. Future research should focus on:

- Elucidation of the synthetic pathway: A detailed and efficient synthesis protocol is necessary for the cost-effective production and further chemical modification of **Nky80**.
- Comprehensive pharmacokinetic studies: In vivo ADME studies are essential to understand the drug's fate in a biological system and to guide formulation and dosing strategies.
- In vivo efficacy studies: Evaluation of **Nky80** in relevant animal models of diseases where AC5 and AC6 are implicated, such as cardiovascular and neurological disorders, is a critical next step.
- Structure-activity relationship (SAR) studies: Systematic modifications of the **Nky80** scaffold could lead to the discovery of new analogs with enhanced therapeutic properties.

The information presented in this guide provides a solid foundation for researchers and drug developers to build upon as they explore the potential of **Nky80** and the broader class of adenylyl cyclase inhibitors.

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## References

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